molecular formula C8H7IN2O2 B13638656 2-hydroxyimino-N-(3-iodophenyl)acetamide

2-hydroxyimino-N-(3-iodophenyl)acetamide

Cat. No.: B13638656
M. Wt: 290.06 g/mol
InChI Key: YPDDGDIDSNXLER-UHFFFAOYSA-N
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Description

2-hydroxyimino-N-(3-iodophenyl)acetamide is a chemical compound with the molecular formula C8H7IN2O2 and a molecular weight of 290.06 g/mol It is known for its unique structure, which includes a hydroxyimino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyimino-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyimino-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxyimino-N-(3-iodophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxyimino-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyimino-N-(3-iodophenyl)acetamide is unique due to the presence of the iodine atom in the 3-position of the phenyl ring. This specific positioning can influence the compound’s reactivity and interactions with other molecules. The hydroxyimino group also adds to its uniqueness by providing additional sites for chemical reactions and interactions .

Properties

Molecular Formula

C8H7IN2O2

Molecular Weight

290.06 g/mol

IUPAC Name

2-hydroxyimino-N-(3-iodophenyl)acetamide

InChI

InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)

InChI Key

YPDDGDIDSNXLER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C=NO

Origin of Product

United States

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